N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)11-19-15-7-6-14(10-13(15)5-8-16(19)20)18-24(21,22)17-4-3-9-23-17/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOIWDRDLCRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a thiophene sulfonamide under controlled conditions. The reaction may involve the use of catalysts such as palladium or rhodium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the thiophene or quinoline rings .
Scientific Research Applications
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the quinoline and thiophene rings can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide with structurally related compounds, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Substituent Effects on Physicochemical Properties
- Thiophene vs. Benzene Sulfonamides : The target compound’s thiophene ring (aromatic heterocycle) differs from the phenyl group in ’s compound. Thiophene’s lower electron density may reduce π-stacking interactions but improve metabolic stability compared to benzene .
- Alkyl Chain Variations : The isobutyl group in the target compound and ’s analog provides moderate lipophilicity, whereas longer chains (e.g., propyl in ) may increase membrane permeability but reduce solubility .
Biological Activity
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a tetrahydroquinoline core and a thiophene ring, which are known for their pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 344.4 g/mol. The structure is characterized by:
- Tetrahydroquinoline core : Known for neuropharmacological effects.
- Thiophene ring : Contributes to the compound's lipophilicity and potential bioactivity.
- Sulfonamide group : Implicated in enzyme inhibition mechanisms.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Initial screenings suggest efficacy against various bacterial strains.
- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognition.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups (p < 0.05) .
- Cancer Cell Line Analysis : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM) .
- Neuroprotection Assay : Experiments conducted on SH-SY5Y neuroblastoma cells showed that the compound reduced oxidative stress markers significantly when compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
